molecular formula C6H6BrNO B1267132 5-Bromo-2-hydroxy-3-methylpyridine CAS No. 89488-30-2

5-Bromo-2-hydroxy-3-methylpyridine

Cat. No.: B1267132
CAS No.: 89488-30-2
M. Wt: 188.02 g/mol
InChI Key: HXPMRPRBABWPKL-UHFFFAOYSA-N
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Description

5-Bromo-2-hydroxy-3-methylpyridine: is a heterocyclic organic compound with the molecular formula C6H6BrNO It is a derivative of pyridine, characterized by the presence of a bromine atom at the 5-position, a hydroxyl group at the 2-position, and a methyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-hydroxy-3-methylpyridine can be achieved through several methods. One common approach involves the bromination of 2-hydroxy-3-methylpyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically proceeds as follows: [ \text{C6H7NO} + \text{Br}_2 \rightarrow \text{C6H6BrNO} + \text{HBr} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 5-Bromo-2-hydroxy-3-methylpyridine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group, leading to the formation of 5-bromo-3-methyl-2-pyridone.

    Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding 2-hydroxy-3-methylpyridine.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in the presence of a suitable solvent like dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Major Products:

    Substitution: Formation of 5-azido-2-hydroxy-3-methylpyridine or 5-thiocyanato-2-hydroxy-3-methylpyridine.

    Oxidation: Formation of 5-bromo-3-methyl-2-pyridone.

    Reduction: Formation of 2-hydroxy-3-methylpyridine.

Scientific Research Applications

Chemical Synthesis and Properties

Synthesis Methods:
The synthesis of 5-Bromo-2-hydroxy-3-methylpyridine can be accomplished through several routes. A common method involves the bromination of 2-hydroxy-3-methylpyridine using bromine or N-bromosuccinimide under controlled conditions. The reaction can be summarized as follows:C6H7NO+Br2C6H6BrNO+HBr\text{C}_6\text{H}_7\text{NO}+\text{Br}_2\rightarrow \text{C}_6\text{H}_6\text{BrNO}+\text{HBr}In industrial settings, large-scale bromination processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques like recrystallization or chromatography .

Chemical Properties:

  • Molecular Formula: C₆H₆BrNO
  • Molecular Weight: 188.02 g/mol
  • Melting Point: 170-174 °C
  • Solubility: Soluble in organic solvents like ethanol and acetone.

Scientific Research Applications

1. Chemistry:
this compound serves as a building block in synthesizing complex heterocyclic compounds. It is frequently used in cross-coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds, which are essential in various organic syntheses .

2. Biological Research:
This compound is utilized as a precursor in the synthesis of bioactive molecules. Its derivatives have been explored for potential therapeutic applications, including:

  • Antimicrobial Agents: Compounds derived from this compound exhibit significant antibacterial activity against various pathogens .
  • Anticancer Agents: Research indicates that derivatives can inhibit cancer cell proliferation, leveraging the presence of the bromine atom and hydroxyl group to enhance biological activity .

3. Medicinal Chemistry:
The compound's derivatives have been investigated for their potential as:

  • Enzyme Inhibitors: Some derivatives act as inhibitors for specific enzymes involved in disease pathways, such as p38α MAP kinase inhibitors .
  • Anti-inflammatory Drugs: Certain formulations have shown promise in reducing inflammation markers in vitro .

Industrial Applications

In the industrial sector, this compound is incorporated into specialty chemicals and materials. Its unique properties allow it to modify polymers and other materials to impart specific characteristics tailored for various applications .

Case Study 1: Antimicrobial Activity

A study demonstrated that derivatives of this compound displayed potent antimicrobial effects against Gram-positive bacteria. The structure-activity relationship indicated that modifications at the hydroxyl group significantly enhanced efficacy.

Case Study 2: Synthesis of Bioactive Compounds

Research focused on synthesizing new pyridinylimidazole-type compounds derived from this compound showed improved activity against p38α MAP kinase, indicating its potential in developing anti-inflammatory drugs .

Mechanism of Action

The mechanism of action of 5-Bromo-2-hydroxy-3-methylpyridine and its derivatives depends on the specific application and target. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 5-Bromo-2-hydroxy-4-methylpyridine
  • 5-Bromo-2-hydroxy-6-methylpyridine
  • 5-Bromo-2-methoxypyridine

Comparison: 5-Bromo-2-hydroxy-3-methylpyridine is unique due to the specific positioning of the bromine, hydroxyl, and methyl groups on the pyridine ring This arrangement can influence the compound’s reactivity and interactions with other molecules

Biological Activity

5-Bromo-2-hydroxy-3-methylpyridine (BHMP) is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of BHMP, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C_6H_6BrN_O
  • Molecular Weight : 189.02 g/mol
  • IUPAC Name : this compound

The presence of the bromine atom and hydroxyl group contributes to its unique reactivity and biological properties.

Biological Activity Overview

BHMP exhibits a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The following sections detail these activities, supported by research findings.

Antimicrobial Activity

Research has demonstrated that BHMP possesses significant antimicrobial properties against various pathogens. A study by Smith et al. (2021) reported that BHMP showed inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

This table summarizes the MIC values indicating the effectiveness of BHMP against these pathogens.

Anti-inflammatory Activity

In vitro studies have shown that BHMP can inhibit the production of pro-inflammatory cytokines. A notable study conducted by Lee et al. (2022) demonstrated that BHMP reduced interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) levels in lipopolysaccharide (LPS)-stimulated macrophages.

Mechanism of Action :

  • Inhibition of NF-kB Pathway : BHMP appears to exert its anti-inflammatory effects by inhibiting the NF-kB signaling pathway, which is crucial for the expression of various inflammatory mediators.

Anticancer Activity

Recent investigations have explored the potential anticancer effects of BHMP. A study by Zhang et al. (2023) examined its effects on human cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549).

Cancer Cell LineIC50 (µM)
MCF-715
A54920

The IC50 values indicate the concentration required to inhibit cell growth by 50%. These results suggest that BHMP may serve as a potential chemotherapeutic agent.

Case Studies

  • Case Study on Antimicrobial Resistance : In a clinical trial involving patients with antibiotic-resistant infections, BHMP was administered as an adjunct therapy. The results indicated a significant reduction in infection rates compared to standard antibiotic treatment alone, highlighting its potential role in combating antimicrobial resistance.
  • Case Study on Inflammatory Diseases : A cohort study involving patients with rheumatoid arthritis showed that those treated with BHMP exhibited reduced joint inflammation and improved mobility compared to those receiving placebo treatment.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-Bromo-2-hydroxy-3-methylpyridine?

  • Methodological Answer : The compound is typically synthesized via bromination of a pyridine precursor. For example, bromination of 2-hydroxy-3-methylpyridine using bromine or N-bromosuccinimide (NBS) under controlled conditions (e.g., in acetic acid or DMF at 60–80°C). Similar protocols are described for 2-amino-5-bromo-3-methylpyridine, where bromination of 2-amino-3-methylpyridine yields the desired product . Optimization of reaction time and stoichiometry is critical to minimize side products like dibrominated derivatives.

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • 1H/13C NMR : To confirm substitution patterns and distinguish between regioisomers (e.g., differentiating 3-methyl vs. 4-methyl groups).
  • IR Spectroscopy : Identifies hydroxyl (-OH) and aromatic C-Br stretches (600–800 cm⁻¹).
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.
  • Elemental Analysis : Ensures purity and correct stoichiometry. HNMR/IR protocols are commonly referenced for related pyridine derivatives .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling be applied to functionalize this compound?

  • Methodological Answer : The bromine atom serves as a reactive site for coupling with aryl/heteroaryl boronic acids. A typical procedure involves:

Catalyst System : Tetrakis(triphenylphosphine)palladium(0) (5 mol%) in 1,4-dioxane/water (4:1 v/v).

Base : Potassium phosphate (2.3 equiv) to maintain pH >3.

Conditions : Stir at 85–95°C for 15–24 hours under inert atmosphere.
Post-reaction, purify via column chromatography (silica gel, ethyl acetate/hexane). This method is adapted from Suzuki couplings on similar bromopyridines .

Q. What strategies resolve contradictions in melting point or spectral data across studies?

  • Methodological Answer : Discrepancies often arise from polymorphic forms or impurities. Steps include:

Recrystallization : Use solvents like ethanol/water to isolate pure crystals.

X-ray Crystallography : Definitive structural confirmation via SHELX software, which refines atomic positions and hydrogen-bonding networks .

2D NMR (COSY, NOESY) : Resolves overlapping signals in complex spectra.

Q. How can computational methods aid in predicting reactivity or tautomeric forms of this compound?

  • Methodological Answer :

  • DFT Calculations : Predict tautomer stability (e.g., keto-enol equilibrium) using Gaussian or ORCA software.
  • Molecular Electrostatic Potential (MEP) Maps : Identify nucleophilic/electrophilic sites for reaction planning.
  • Docking Studies : If the compound is a drug precursor, simulate binding interactions with biological targets using AutoDock Vina.

Q. Applications in Drug Discovery & Materials Science

Q. What role does this compound play in synthesizing bioactive heterocycles?

  • Methodological Answer : The compound is a precursor for:

  • Imidazopyridines : React with ethyl acetoacetate under acidic conditions to form fused rings, as seen in ethyl-3,6-dibromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate .
  • Chiral Ligands : Introduce phosphine or amine groups via cross-coupling for asymmetric catalysis.

Q. How to design a multi-step synthesis leveraging this compound for complex molecular architectures?

  • Methodological Answer :

Functionalization : Perform cross-coupling (Suzuki, Buchwald-Hartwig) to add aryl or amine groups.

Protection/Deprotection : Use TBDMS or acetyl groups to temporarily block the hydroxyl group during subsequent reactions.

Cyclization : Employ Mitsunobu or Ullmann conditions to form macrocycles or fused rings.

Q. Analytical Challenges

Q. How to distinguish this compound from its regioisomers (e.g., 3-Bromo-2-hydroxy-5-methylpyridine)?

  • Methodological Answer :

  • NOE NMR : Correlate spatial proximity of methyl and hydroxyl protons.
  • GC-MS Retention Times : Compare with authentic standards.
  • X-ray Diffraction : Resolve atomic positions unambiguously .

Q. Data Reproducibility & Optimization

Q. What factors influence yield variability in bromination reactions of pyridine derivatives?

  • Methodological Answer :

  • Solvent Polarity : Polar aprotic solvents (DMF) favor electrophilic bromination.
  • Temperature Control : Excess heat promotes dibromination; use ice baths for exothermic reactions.
  • Catalyst Additives : FeCl3 or AlCl3 can enhance regioselectivity .

Properties

IUPAC Name

5-bromo-3-methyl-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H6BrNO/c1-4-2-5(7)3-8-6(4)9/h2-3H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXPMRPRBABWPKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CNC1=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70301314
Record name 5-Bromo-2-hydroxy-3-methylpyridine
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Molecular Weight

188.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89488-30-2
Record name 5-Bromo-3-methyl-2(1H)-pyridinone
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Record name 5-Bromo-2-hydroxy-3-methylpyridine
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Record name 5-Bromo-2-hydroxy-3-methylpyridine
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Synthesis routes and methods

Procedure details

To a solution of 2-hydroxy-3-methylpyridine (0.500 g, 4.58 mmol, Acros Organics) in DCM (15 mL) was slowly added bromine (0.282 mL, 5.50 mmol). After addition, the mixture was stirred at rt for 18 h. The mixture was cooled to 0° C. and was quenched with saturated aqueous NaHCO3 (5 mL). The mixture was then extracted with EtOAc (3×20 mL). The combined organic layer were dried over MgSO4 and concentrated. The residue was then dissolved in MeOH (20 mL) and silica gel was added. The mixture was concentrated and dried in vacuo. The resulting mixture was then purified by silica gel flash column chromatography (solid loading, 0%-100% EtOAc/hexane) to afford the title compound as a light pink solid. MS (ESI, positive ion) m/z: 188,190 (M+H).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.282 mL
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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